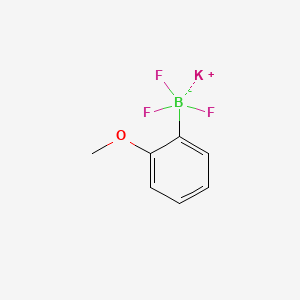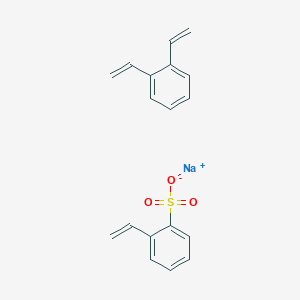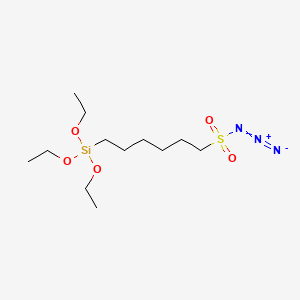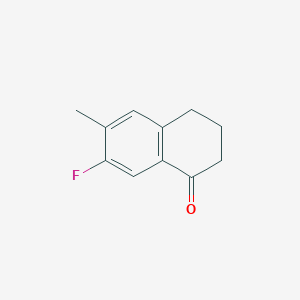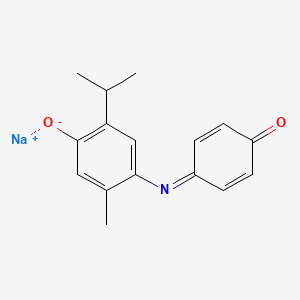
Thymolindophenol Sodium Salt
Overview
Description
Thymolindophenol Sodium Salt is a chemical compound with the molecular formula C16H16NNaO2. It is commonly used as a redox indicator in various chemical reactions. The compound is known for its distinctive color change properties, which make it valuable in analytical chemistry for determining the presence of certain substances.
Mechanism of Action
Target of Action
Thymolindophenol Sodium Salt primarily targets voltage-activated sodium channels in cells . These channels play a crucial role in the transmission of nerve impulses in neurons and muscle contractions in skeletal muscles .
Mode of Action
This compound interacts with its targets by blocking the voltage-activated sodium channels . This blocking effect has been investigated in the in vitro setup using experimental cell models of animal and human origin . For skeletal muscle and the neuronal sodium channel, this compound showed a half-maximum blocking concentration (IC 50) of 104 and 149 μM, respectively .
Biochemical Pathways
It has anti-inflammatory effects via inhibiting recruitment of cytokines and chemokines, antioxidant effects via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions, and antihyperlipidemic effects via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation .
Pharmacokinetics
Thymol, a component of this compound, has shown promising therapeutic potential, pharmacological properties, and molecular mechanisms as well as pharmacokinetic properties for the pharmaceutical development .
Result of Action
This compound’s action results in cellular and nuclear morphological changes, phosphatidylserine translocation, and mitochondrial membrane depolarization . Additionally, upregulation of Bax, downregulation of Bcl-2, and apoptotic fragmented DNA were also observed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, thymol has been shown to improve the salinity tolerance of tobacco by increasing the sodium ion efflux and enhancing the content of nitric oxide and glutathione
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymolindophenol Sodium Salt can be synthesized through a series of chemical reactions involving thymol and indophenol. The process typically involves the following steps:
Formation of Thymol: Thymol is obtained from thyme oil through a process of steam distillation.
Synthesis of Indophenol: Indophenol is synthesized by reacting phenol with aniline in the presence of an oxidizing agent.
Combination Reaction: Thymol and indophenol are then combined under controlled conditions to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process is monitored closely to maintain the desired reaction conditions and to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions: Thymolindophenol Sodium Salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can also be reduced under specific conditions to yield different compounds.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Reaction Conditions: These reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed:
Oxidation Products: Depending on the oxidizing agent, the products can include various oxidized forms of the compound.
Reduction Products: Reduction can yield different reduced forms of this compound.
Substitution Products: Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Thymolindophenol Sodium Salt has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a redox indicator in titrations to determine the concentration of oxidizing or reducing agents.
Biological Studies: The compound is used in studies involving redox reactions in biological systems.
Medical Research: this compound is used in the development of diagnostic tests and assays.
Industrial Applications: It is employed in various industrial processes that require precise control of redox reactions.
Comparison with Similar Compounds
- Methylene Blue
- Phenolphthalein
- Ferroin
- Diphenylamine
- 2,6-Dichlorophenolindophenol
Thymolindophenol Sodium Salt stands out among these compounds due to its versatility and reliability in various scientific and industrial applications.
Properties
IUPAC Name |
sodium;5-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-propan-2-ylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.Na/c1-10(2)14-9-15(11(3)8-16(14)19)17-12-4-6-13(18)7-5-12;/h4-10,19H,1-3H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHCTHOZOJWONF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N=C2C=CC(=O)C=C2)C(C)C)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1592782.png)

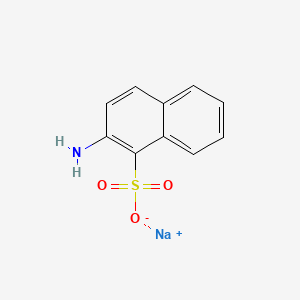
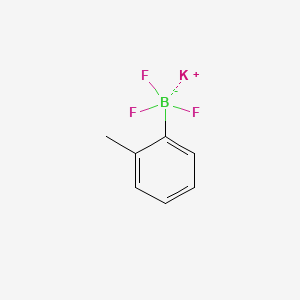
![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)
